3-(7-chloro-9-methoxy-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile
Description
3-(7-Chloro-9-methoxy-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile is a benzoxazepine derivative characterized by a seven-membered oxazepine ring fused to a benzene moiety. Key structural features include:
- 7-Chloro substituent: Enhances electron-withdrawing effects and influences receptor binding.
- 9-Methoxy group: Modulates lipophilicity and metabolic stability.
- 3-Oxo group: Introduces hydrogen-bonding capacity.
- Benzonitrile moiety: Acts as a hydrogen bond acceptor and improves pharmacokinetic properties.
Properties
IUPAC Name |
3-(7-chloro-9-methoxy-3-oxo-5H-1,4-benzoxazepin-4-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-22-15-7-13(18)6-12-9-20(16(21)10-23-17(12)15)14-4-2-3-11(5-14)8-19/h2-7H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZPPPKUIJPTPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCC(=O)N(C2)C3=CC=CC(=C3)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-chloro-9-methoxy-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile typically involves multiple steps:
Formation of the Benzoxazepine Ring: The initial step often involves the cyclization of appropriate precursors to form the benzoxazepine ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Chlorine and Methoxy Groups: Chlorination and methoxylation are usually carried out using reagents like thionyl chloride (SOCl₂) and sodium methoxide (NaOCH₃), respectively.
Attachment of the Benzonitrile Moiety: The final step involves the coupling of the benzoxazepine intermediate with a benzonitrile derivative, often facilitated by palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitrile group, converting it into primary amines.
Substitution: The chlorine atom in the benzoxazepine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) are used under basic or neutral conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzoxazepine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(7-chloro-9-methoxy-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug discovery and development. Studies often focus on its binding affinity, selectivity, and pharmacokinetic properties.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit activity against certain diseases, such as cancer or neurological disorders, by modulating specific molecular pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(7-chloro-9-methoxy-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Benzonitrile vs. Benzoic Acid
- Target Compound : Contains a benzonitrile group (C≡N), enhancing lipophilicity and membrane permeability.
- 4-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)benzoic Acid (): Replaces benzonitrile with a carboxylic acid (COOH), increasing polarity and water solubility. Molecular formula: C₁₆H₁₂ClNO₄ (MW 317.72 g/mol). Application: Pharmaceutical intermediate, likely for drug candidates requiring ionic interactions .
Methoxy and Chloro Substituents
- 1-[7-(3,4-Dimethoxyphenyl)-9-{[(3R)-1-Methylpiperidin-3-yl]methoxy}-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propan-1-one (): Features dimethoxyphenyl and piperidinylmethoxy groups, enhancing steric bulk and receptor affinity. Molecular formula: Not fully specified, but includes 70 atoms. Potential Use: Kinase inhibition due to extended aromatic systems .
Structural Modifications in the Benzoxazepine Core
Quinoline and Piperazine Derivatives
- 2-{2-[7-(5,8-Dimethoxy-4-methyl-2-quinolinyl)-9-methoxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone (): Incorporates a quinoline moiety and phthalazinone group, broadening π-π stacking interactions. Application: ATP-competitive kinase inhibitors targeting PAK family members .
Antiviral Analogs
Pharmacokinetic and Physicochemical Properties
Key Observations :
- The benzonitrile group in the target compound improves lipophilicity (logP ~2.5 estimated) compared to the carboxylic acid analog (logP ~1.8), favoring blood-brain barrier penetration.
Biological Activity
The compound 3-(7-chloro-9-methoxy-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile is a member of the benzoxazepine class, known for its complex structure and diverse biological activities. This article delves into its biological activity, synthesizing various research findings and case studies to provide a comprehensive overview.
Chemical Structure
The compound features a benzoxazepine core fused with a benzonitrile moiety , characterized by the following structural elements:
- Chloro Group : Enhances biological activity through potential interactions with biological targets.
- Methoxy Group : May influence solubility and binding affinity.
- Benzonitrile Moiety : Contributes to the compound's unique chemical properties.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 316.75 g/mol |
The biological activity of this compound primarily involves:
- Binding to Specific Targets : The compound interacts with proteins or enzymes, modulating their activity.
- Influence on Signaling Pathways : By altering cellular signaling, it may affect various physiological responses.
Therapeutic Potential
Research indicates that compounds in the benzoxazepine class exhibit potential therapeutic applications, including:
- Anticancer Activity : Some studies suggest that this compound may inhibit cancer cell proliferation by targeting specific oncogenic pathways.
- Neurological Applications : Potential use in treating neurological disorders due to its ability to modulate neurotransmitter systems.
Case Studies
-
Anticancer Study :
- A study investigated the efficacy of this compound against various cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound for anticancer drug development.
-
Neuroprotective Effects :
- Another study focused on the neuroprotective properties of this compound in models of neurodegeneration. It demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells, indicating a promising therapeutic avenue for conditions like Alzheimer's disease.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other related compounds in the benzoxazepine class.
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 7-Chloro Benzoxazepine | Antidepressant | Lacks benzonitrile moiety |
| 9-Methoxy Benzoxazepine | Anticancer | No chloro substituent |
The presence of both the chloro and methoxy groups in this compound enhances its binding affinity and selectivity towards biological targets compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
